molecular formula C11H14OS2 B14787361 (2,4-Bis(methylthio)phenyl)propanal

(2,4-Bis(methylthio)phenyl)propanal

Cat. No.: B14787361
M. Wt: 226.4 g/mol
InChI Key: CFCHNMIHOBDADB-UHFFFAOYSA-N
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Description

(2,4-Bis(methylthio)phenyl)propanal is an organic compound with the molecular formula C11H14OS2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dimethylthiophenol with propanal under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,4-Bis(methylthio)phenyl)propanal may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of catalysts and specific reaction environments to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(methylthio)phenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Bis(methylthio)phenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Bis(methylthio)phenyl)propanal involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, while the aldehyde group can form bonds with other molecules, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylthio)phenylpropanal: Similar structure but with different functional groups.

    (2,4-Dimethylthio)phenylmethanol: Contains an alcohol group instead of an aldehyde.

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

3-[2,4-bis(methylsulfanyl)phenyl]propanal

InChI

InChI=1S/C11H14OS2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-8H,3-4H2,1-2H3

InChI Key

CFCHNMIHOBDADB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CCC=O)SC

Origin of Product

United States

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